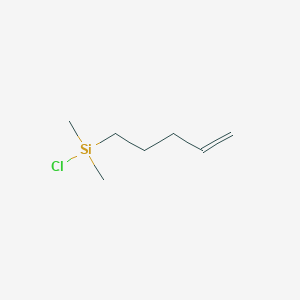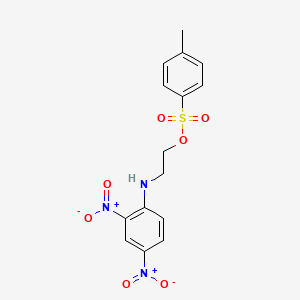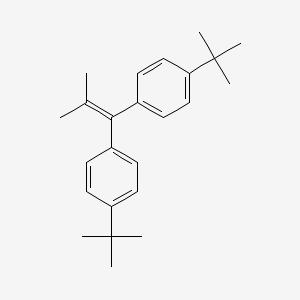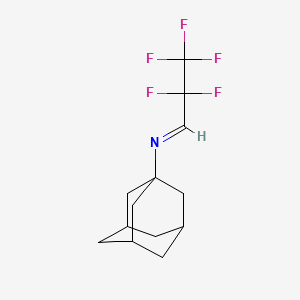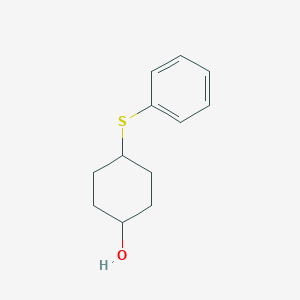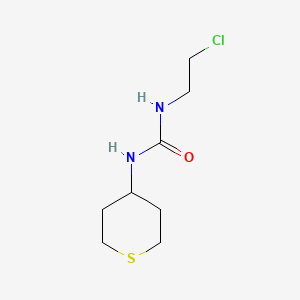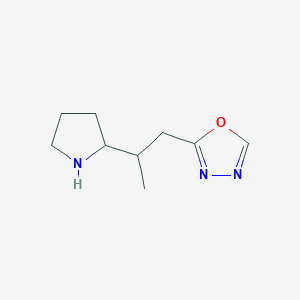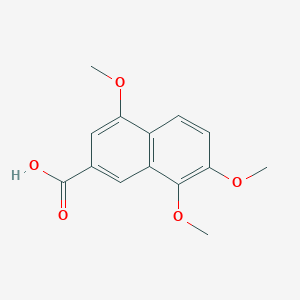![molecular formula C9H19NO3 B14690981 [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate CAS No. 25462-15-1](/img/structure/B14690981.png)
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
2-(hydroxymethyl)-2-methylpentanol+methyl isocyanate→[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure to maximize yield and minimize by-products. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can affect various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with similar properties.
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other carbamates. Its hydroxymethyl and methylpentyl groups contribute to its unique reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
25462-15-1 |
|---|---|
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-4-5-9(2,6-11)7-13-8(12)10-3/h11H,4-7H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
DWUYPQXIQUZWSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO)COC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


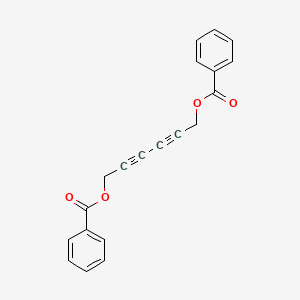
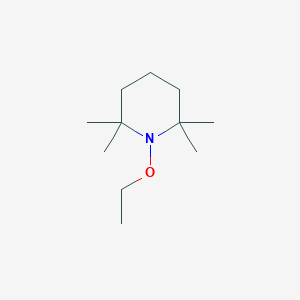
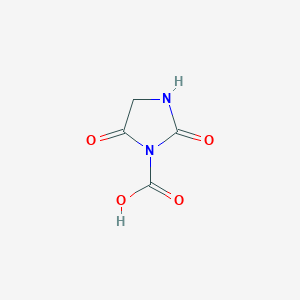
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
